![molecular formula C10H12N2S B180943 2-(1H-Indol-3-ylsulfanyl)-ethylamine CAS No. 61021-52-1](/img/structure/B180943.png)
2-(1H-Indol-3-ylsulfanyl)-ethylamine
Overview
Description
2-(1H-Indol-3-ylsulfanyl)-ethylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a significant heterocyclic structure in organic chemistry, and a sulfanyl-ethylamine side chain. The presence of the indole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-ylsulfanyl)-ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole ring system. This can be achieved through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of Sulfanyl Group:
Attachment of Ethylamine: The final step involves the attachment of the ethylamine side chain. This can be done through nucleophilic substitution reactions, where the sulfanyl group is reacted with an ethylamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-ylsulfanyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the indole ring system using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated indole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
- Mechanism of Action : The indole moiety can interact with various biological targets, potentially influencing pathways related to cancer cell growth and apoptosis. Compounds similar to 2-(1H-Indol-3-ylsulfanyl)-ethylamine have shown promising results in inhibiting tumor growth .
- Case Study : A study reported that derivatives of indole exhibited cytotoxicity against hypopharyngeal tumor cells, suggesting that this compound could be further explored for anticancer drug development .
2. Antimicrobial Activity
- Broad-Spectrum Efficacy : Research indicates that compounds with similar structures have demonstrated activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. This suggests potential applications for this compound in treating infections caused by resistant strains .
- Data Table : Below is a summary of antimicrobial activity observed in related compounds:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Indole derivative A | S. aureus | 3.90 μg/mL |
Indole derivative B | MRSA | < 1 μg/mL |
This compound | Hypothetical | Pending Investigation |
Biological Activities
1. Neurotransmission Modulation
The indole structure is associated with neurotransmitter activity, particularly in mood regulation. The compound's potential as an antidepressant or anxiolytic agent warrants investigation due to its structural similarity to tryptamine .
2. Antioxidant Properties
The sulfanyl group may enhance the compound's ability to act as an antioxidant, providing protective effects against oxidative stress in biological systems. This property is crucial in developing therapies for neurodegenerative diseases .
Research and Development
Synthetic Pathways
Research into the synthesis of this compound has focused on optimizing yield and purity while minimizing environmental impact. Various synthetic routes have been explored, incorporating catalysts that facilitate the formation of the desired compound efficiently .
Future Directions
Ongoing research is essential to fully elucidate the compound's reactivity profile and biological implications. Potential areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption and distribution.
- In vivo studies to evaluate therapeutic efficacy in disease models.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-ylsulfanyl)-ethylamine involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The sulfanyl-ethylamine side chain may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but lacking the sulfanyl group.
Serotonin: A neurotransmitter with an indole ring system and an amine side chain.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid group.
Uniqueness
2-(1H-Indol-3-ylsulfanyl)-ethylamine is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other indole derivatives and makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(1H-Indol-3-ylsulfanyl)-ethylamine, also known as this compound hydrochloride, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of this compound is C10H13ClN2S, with a molecular weight of approximately 228.74 g/mol. The compound features an indole ring and a sulfanyl group , which are known to impart various biological properties. The presence of the indole moiety is particularly noteworthy, as it is a common structural element in many biologically active compounds, including neurotransmitters and pharmaceuticals.
Antimicrobial Properties
Recent studies have suggested that compounds with indole structures exhibit antimicrobial activity. For instance, derivatives of indole have shown effectiveness against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. In particular, molecular docking studies indicate that indole derivatives can bind effectively to specific proteins involved in bacterial resistance mechanisms .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus ATCC 25923 | 3.90 μg/mL |
MRSA ATCC 43300 | <1 μg/mL | |
2-(5-Iodo-1H-indol-3-yl)quinazolin | Mycobacterium tuberculosis | Not specified |
These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents, particularly against resistant strains like MRSA.
Neurotransmitter Activity
The indole structure is also implicated in neurotransmission and mood regulation. Compounds similar to this compound have been investigated for their potential as antidepressants or anxiolytics due to their ability to modulate serotonin receptors. The sulfanyl group may enhance these effects by participating in redox reactions, potentially influencing neurotransmitter levels.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn based on its structure:
- Enzyme Inhibition : The sulfhydryl (-SH) group may interact with various enzymes, acting as a competitive inhibitor or modulator in biochemical pathways.
- Antioxidant Activity : Thiols are known for their antioxidant properties; thus, this compound could mitigate oxidative stress in biological systems.
- Protein Binding : Molecular docking studies suggest that it may bind to target proteins involved in bacterial resistance or neurotransmission .
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of various indole derivatives, including this compound. For example, studies have demonstrated that certain indole derivatives can inhibit biofilm formation in S. aureus, which is crucial for bacterial virulence and resistance .
In one study, the compound was synthesized alongside other derivatives to compare their biological activities. Results indicated that modifications to the indole structure significantly influenced antimicrobial potency and selectivity against various pathogens.
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPVVSHZUUUCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365918 | |
Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-52-1 | |
Record name | 2-(1H-Indol-3-ylthio)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61021-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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